molecular formula C18H19F2NO2 B2990525 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1795297-79-8

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No. B2990525
CAS RN: 1795297-79-8
M. Wt: 319.352
InChI Key: ZINDVBQJEYHUCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide consists of a benzamide core with two fluorine atoms at the 3 and 4 positions of the benzene ring. The amide group is linked to a 5-hydroxy-3-phenylpentyl group.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.352. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.

Scientific Research Applications

Synthesis and Pharmacological Activities

Research on the synthesis of various benzamide derivatives and their pharmacological activities sheds light on the potential of these compounds in medicinal chemistry. For example, the synthesis of N-(3-hydroxyphenyl) benzamide derivatives and their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes highlights their potential in developing therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2014).

Antipathogenic Activity

Studies on the antipathogenic activity of new thiourea derivatives, including acylthioureas with various phenyl substituents, have demonstrated significant antimicrobial properties. These findings suggest the utility of benzamide derivatives in creating novel antimicrobial agents, especially those with antibiofilm properties against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Organoboron Compounds

In the field of organic chemistry, the synthesis of organoboron compounds involving benzamide derivatives showcases the versatility of these compounds in synthesizing complex molecules. This has implications for developing new materials and catalysts (Kliegel, Schumacher, Rettig, & Trotter, 1991).

Material Science Applications

Research on the synthesis of mono- and difluoronaphthoic acids, which share structural similarities with the target compound, indicates the role of such fluorinated benzamide derivatives in creating new materials with potential applications in electronics and coatings. These studies reveal the importance of fluorinated compounds in enhancing the properties of materials (Tagat et al., 2002).

Polymer Science

The development of block copolymers containing aramide with low polydispersity, using derivatives of benzamide, points to the utility of these compounds in engineering new polymeric materials with specific mechanical and chemical properties. This research could lead to advancements in the fields of flexible electronics, filtration, and biocompatible materials (Yokozawa et al., 2002).

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is not specified in the available literature. The mechanism of action would depend on its intended use, which is not specified .

Safety and Hazards

The safety and hazards associated with 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide are not specified in the available literature. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure .

properties

IUPAC Name

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c19-16-7-6-15(12-17(16)20)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINDVBQJEYHUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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